1H-Indazole, 3-(N,N-diethylethoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-
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Overview
Description
1H-Indazole, 3-(N,N-diethylethoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds that have shown significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole, 3-(N,N-diethylethoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Trifluoromethyl Group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Diethylethoxy Group: This can be done through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1H-Indazole, 3-(N,N-diethylethoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas.
Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1H-Indazole, 3-(N,N-diethylethoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Receptor Interaction: Modulating receptor activity in cells.
Pathway Modulation: Affecting signaling pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: The parent compound with a simpler structure.
3-(N,N-Diethylethoxy)-1H-Indazole: Lacking the trifluoromethyl group.
1-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1H-Indazole: Lacking the diethylethoxy group.
Uniqueness
1H-Indazole, 3-(N,N-diethylethoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- is unique due to the presence of both trifluoromethyl and diethylethoxy groups, which can impart distinct chemical and biological properties compared to its simpler analogs.
Properties
CAS No. |
21487-13-8 |
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Molecular Formula |
C20H22F3N3O |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N,N-diethyl-2-[1-[3-(trifluoromethyl)phenyl]indazol-3-yl]oxyethanamine |
InChI |
InChI=1S/C20H22F3N3O/c1-3-25(4-2)12-13-27-19-17-10-5-6-11-18(17)26(24-19)16-9-7-8-15(14-16)20(21,22)23/h5-11,14H,3-4,12-13H2,1-2H3 |
InChI Key |
OFLRFYYBWODTDA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=NN(C2=CC=CC=C21)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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